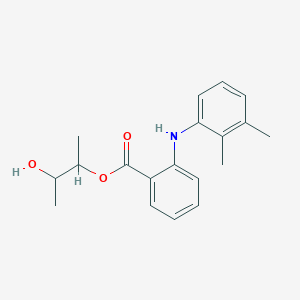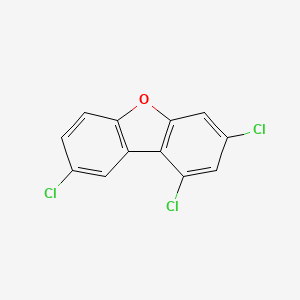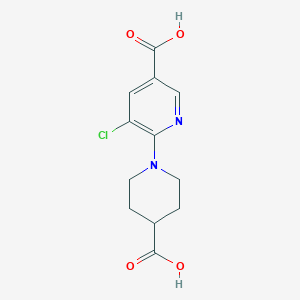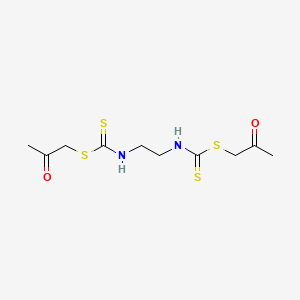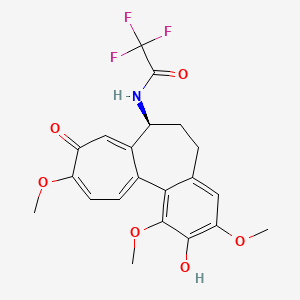
2-Demethyl-N-trifluoroacetyl-deacetylcolchicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is a complex organic compound with a unique structure that includes trifluoroacetamide and benzo[a]heptalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves multiple steps, starting with the preparation of the benzo[a]heptalene core. This core is then functionalized with trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: A simpler trifluoroacetamide derivative with different functional groups.
Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-: Another trifluoroacetamide compound with additional trifluoroacetyl groups.
Acetamide, 2,2,2-trifluoro-N-phenyl-: A trifluoroacetamide derivative with a phenyl group.
Uniqueness
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is unique due to its complex structure, which includes both trifluoroacetamide and benzo[a]heptalene moieties. This combination of functional groups and structural features gives the compound distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
86436-46-6 |
|---|---|
分子式 |
C21H20F3NO6 |
分子量 |
439.4 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
InChIキー |
BXGLTIXFXLUVOH-ZDUSSCGKSA-N |
異性体SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
正規SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





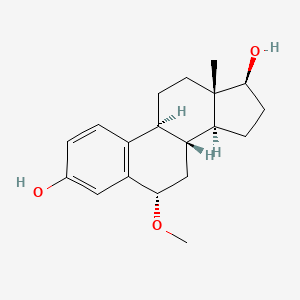

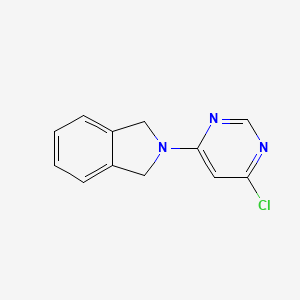
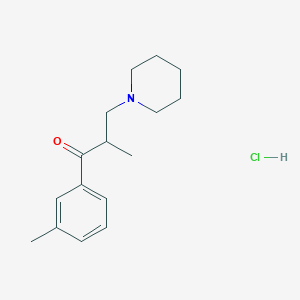

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
